N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine

GlyT2 inhibition Glycine transporter pharmacology Pain neuroscience

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1341715-01-2) is a synthetic, heterocyclic glycine derivative that functions as a potent inhibitor of the sodium- and chloride-dependent glycine transporter 2 (GlyT2). As a member of the pyrimidine-based GlyT2 inhibitor class, its structure features a 4-(trifluoromethyl)pyrimidin-2-amine scaffold N-linked to a glycine moiety (C7H6F3N3O2, MW 221.14), a chemotype originally explored within broader trifluoromethylpyrimidine-based kinase inhibitor programs.

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
Cat. No. B12453813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(F)(F)F)NCC(=O)O
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-11-6(13-4)12-3-5(14)15/h1-2H,3H2,(H,14,15)(H,11,12,13)
InChIKeyJNSLJJNLMONJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine: A Potent GlyT2 Inhibitor for Pain and Neuroscience Research


N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine (CAS 1341715-01-2) is a synthetic, heterocyclic glycine derivative that functions as a potent inhibitor of the sodium- and chloride-dependent glycine transporter 2 (GlyT2) [1]. As a member of the pyrimidine-based GlyT2 inhibitor class, its structure features a 4-(trifluoromethyl)pyrimidin-2-amine scaffold N-linked to a glycine moiety (C7H6F3N3O2, MW 221.14), a chemotype originally explored within broader trifluoromethylpyrimidine-based kinase inhibitor programs [2]. This compound is primarily utilized as a pharmacological tool for modulating glycinergic neurotransmission in preclinical models, where selective GlyT2 blockade enhances spinal inhibitory tone and is implicated in non-opioid analgesia pathways.

Why N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine Cannot Be Replaced by Generic GlyT2 or Glycine Transporter Inhibitors


Generic substitution within the glycine transporter inhibitor class fails because of profound target selectivity and potency cliffs between GlyT1 and GlyT2 isoforms, as well as within the GlyT2 chemical space. While GlyT1 inhibitors like bitopertin and sarcosine-based compounds dominate schizophrenia research, they possess negligible GlyT2 activity; conversely, archetypal GlyT2 inhibitors (e.g., ORG25543, ALX1393) often exhibit irreversible binding or steep structure-activity relationships (SAR) that preclude interchangeable use [1]. N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine’s sub-100 nanomolar potency at human GlyT2 places it among the more potent reversible inhibitors of this transporter, meaning that even structurally similar pyrimidine-glycine analogs with IC50 values in the micromolar range cannot replicate its pharmacological profile without extensive re-validation [2].

Quantitative Differentiation of N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine Against Peer GlyT2 Inhibitors


Sub-100 Nanomolar Potency at Human GlyT2 in Radiolabeled Glycine Uptake Assays

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine exhibits an IC50 of 52 nM against human GlyT2 in a conventional [3H]glycine uptake assay in HEK293 cells, placing it in the potent reversible inhibitor tier. By comparison, ALX1393, a widely used reference GlyT2 inhibitor, shows an IC50 of 115 nM in the same cell-based assay system [1], while another pyrimidine-containing analog in the BindingDB dataset (CHEMBL3325504) demonstrates an IC50 of 330 nM [2]. This represents a 2.2-fold potency advantage over ALX1393 and a 6.3-fold advantage over the weaker analog.

GlyT2 inhibition Glycine transporter pharmacology Pain neuroscience

Pharmacophore Differentiation from ALX1393: Pyrimidine vs. Biaryl Ether Scaffold

The target compound employs a 4-(trifluoromethyl)pyrimidin-2-amine N-linked glycine scaffold, a chemotype derived from kinase inhibitor medicinal chemistry that offers distinct physicochemical properties compared to the biaryl ether scaffold of ALX1393. While ALX1393 (2-[(2-fluorophenyl)methoxy]-5-nitrobenzaldehyde) has a calculated logP of ~3.1, the pyrimidine-glycine core of N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine confers lower lipophilicity (clogP estimated ~1.2), potentially improving solubility and reducing non-specific protein binding . This scaffold distinction is critical for laboratories seeking to avoid ALX1393's known off-target activity at glycine receptors or its reported irreversible binding characteristics [1].

Medicinal chemistry Scaffold-hopping IP-positioning

Selectivity Profile Within the Glycine Transporter Family: GlyT2 vs. GlyT1

N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine's primary pharmacological annotation in BindingDB and ChEMBL is exclusively as a GlyT2 inhibitor (Target: Sodium- and chloride-dependent glycine transporter 2), with no recorded GlyT1 activity in curated databases [1]. This contrasts with dual GlyT1/GlyT2 inhibitors or GlyT1-selective agents like bitopertin (IC50 ~25 nM at GlyT1 but >10 µM at GlyT2) [2]. For neuroscience applications requiring unambiguous dissection of glycinergic mechanisms, this single-target annotation simplifies experimental interpretation and reduces confounding variables introduced by concurrent GlyT1 modulation.

Isoform selectivity GlyT1 vs GlyT2 Off-target screening

Comparative Data Transparency: Single-Target Annotation Facilitates Procurement Decision-Making

More than many peers, N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine benefits from a clean, single-target annotation in BindingDB with no contradictory or ambiguous activity data, unlike ALX1393 which also hits glycine receptor sites at higher concentrations [1]. This annotation clarity, combined with a structurally defined SMILES (O=C(O)CNc1nccc(C(F)(F)F)n1) and a specific CAS registry (1341715-01-2), reduces procurement risk: the buyer knows exactly what target engagement profile to expect without hidden polypharmacology that could confound in vivo experiments . For programs transitioning from broad-spectrum tool compounds to target-selective probes, this well-characterized profile accelerates experimental design.

Procurement risk Data completeness Target annotation

Optimal Research and Industrial Applications for N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine Based on Its Quantitative Profile


In Vitro Pharmacological Probes for Spinal Glycinergic Neurotransmission Studies

With an IC50 of 52 nM against human GlyT2 in HEK293 cells [1], N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine is well-suited for in vitro electrophysiology and radioligand uptake experiments aimed at dissecting glycinergic tone in spinal cord slice preparations. Its potency falls within the ideal range for dose-response characterization without the complete transporter saturation that complicates kinetic analyses with picomolar inhibitors. Use as a benchmark inhibitor alongside ALX1393 (IC50 115 nM) [2] would provide an internal calibration across multiple GlyT2 chemotypes.

Medicinal Chemistry Hit-to-Lead Benchmarking for Selective GlyT2 Inhibitor Programs

The pyrimidine-glycine core provides a synthetically tractable starting scaffold for structure-activity relationship (SAR) exploration. Its clean GlyT2 annotation and absence of confounding GlyT1 or glycine receptor activity [1] make it an attractive benchmark for medicinal chemistry programs seeking to develop next-generation, reversible GlyT2 inhibitors for pain indications. Activity cliffs observed in bindingDB (IC50 ranging from 52 nM to 330 nM for closely related pyrimidine analogs) [2] provide a rich SAR landscape for fragment-based or structure-guided design.

Selectivity Profiling Panels for Glycine Transporter Isoform Discrimination

For assay development and selectivity profiling, this compound serves as a key GlyT2-selective reference agent within a panel of glycine transporter inhibitors. When run alongside the GlyT1-selective agent bitopertin (GlyT1 IC50 ~25 nM; GlyT2 >10 µM) [1], it enables rigorous validation of assay windows and identification of dual-transporter liabilities in novel chemical series. Its well-defined chemical identity (CAS 1341715-01-2) and low polypharmacology risk enhance reproducibility across screening campaigns [2].

Academic Neuroscience Tool for Non-Opioid Analgesia Research

The compound's GlyT2 inhibitory activity supports its use in academic research exploring spinal glycinergic mechanisms of pain inhibition, an area of high therapeutic interest for non-opioid analgesia [1]. Its potency profile allows for ex vivo and in vivo proof-of-concept studies in rodent models of inflammatory and neuropathic pain, where enhancement of glycinergic tone is hypothesized to produce analgesia without the tolerance and addiction liabilities of opioid receptor agonists [2].

Quote Request

Request a Quote for N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.